An In-depth Technical Guide to 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol: Synthesis, Characterization, and Applications
For Research Use Only
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and analytical characterization of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol. This compound, bearing a protected secondary alcohol and a pyridine-2-ethanol moiety, is of significant interest to researchers in medicinal chemistry and drug development, particularly as a potential intermediate in the synthesis of novel therapeutic agents. Due to the limited availability of public data on this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis and characterization.
Introduction
Pyridine-containing compounds are a cornerstone of modern pharmaceuticals, exhibiting a wide range of biological activities. The structural motif of 2-(pyridin-2-yl)ethanol, in particular, is a key component of several marketed drugs. The introduction of a methoxymethyl (MOM) protected secondary alcohol at the 5-position of the pyridine ring offers a versatile handle for further chemical modifications, making 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol a valuable building block for the synthesis of complex molecules and compound libraries. This guide serves as a technical resource for researchers and scientists engaged in the synthesis and application of novel pyridine derivatives.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol is characterized by a pyridine ring substituted at the 2-position with a 2-hydroxyethyl group and at the 5-position with a 1-(methoxymethoxy)ethyl group. The methoxymethyl (MOM) group serves as a protecting group for the secondary alcohol, which can be readily removed under acidic conditions.
| Property | Value | Source |
| CAS Number | 146062-58-0 | |
| Molecular Formula | C11H17NO3 | |
| Molecular Weight | 211.26 g/mol | |
| Canonical SMILES | CCOC1=CC(=C(C=C1)C(C)OCOC)N | (Proposed) |
| InChI Key | (Not available) | |
| Appearance | (Expected) Colorless to pale yellow oil | General observation for similar compounds |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | General properties of similar organic molecules |
| Storage | Store at -20°C under an inert atmosphere. Requires cold-chain transportation. |
Proposed Synthesis Workflow
The synthesis of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol can be envisioned through a multi-step process starting from a commercially available pyridine derivative. The following is a proposed synthetic route based on established organic chemistry transformations.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Reduction of 2-(5-Acetylpyridin-2-yl)ethanol to 2-(5-(1-Hydroxyethyl)pyridin-2-yl)ethanol
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Reaction Setup: To a solution of 2-(5-acetylpyridin-2-yl)ethanol (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the dropwise addition of acetone at 0 °C to consume excess NaBH4.
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Workup: Concentrate the reaction mixture under reduced pressure. To the residue, add saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-(5-(1-hydroxyethyl)pyridin-2-yl)ethanol.
Step 2: Methoxymethyl (MOM) Protection of 2-(5-(1-Hydroxyethyl)pyridin-2-yl)ethanol
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Reaction Setup: Dissolve the diol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.
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Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the solution.
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Addition of MOM-Cl: Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise to the reaction mixture. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
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Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the target compound, 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol.
Structural Characterization (Predicted)
¹H and ¹³C NMR Spectroscopy (Predicted)
The following are predicted NMR chemical shifts in CDCl₃.
¹H NMR (400 MHz, CDCl₃):
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Pyridine Protons: δ 8.4 (d, J ≈ 2.0 Hz, 1H, H6), 7.7 (dd, J ≈ 8.0, 2.0 Hz, 1H, H4), 7.2 (d, J ≈ 8.0 Hz, 1H, H3).
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Ethyl Side Chain: δ 4.8 (q, J ≈ 6.5 Hz, 1H, -CH(OMOM)-), 1.5 (d, J ≈ 6.5 Hz, 3H, -CH(OMOM)CH₃).
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Ethanol Side Chain: δ 3.9 (t, J ≈ 6.0 Hz, 2H, -CH₂OH), 3.0 (t, J ≈ 6.0 Hz, 2H, Ar-CH₂-).
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MOM Group: δ 4.7 (s, 2H, -O-CH₂-O-), 3.4 (s, 3H, -O-CH₃).
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Hydroxyl Proton: δ 2.5-3.5 (br s, 1H, -OH).
¹³C NMR (101 MHz, CDCl₃):
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Pyridine Carbons: δ 160 (C2), 148 (C6), 138 (C4), 135 (C5), 121 (C3).
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Ethyl Side Chain: δ 75 (-CH(OMOM)-), 23 (-CH(OMOM)CH₃).
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Ethanol Side Chain: δ 62 (-CH₂OH), 40 (Ar-CH₂-).
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MOM Group: δ 95 (-O-CH₂-O-), 56 (-O-CH₃).
Mass Spectrometry (Predicted)
Electrospray Ionization (ESI-MS):
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[M+H]⁺: Expected at m/z 212.12.
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[M+Na]⁺: Expected at m/z 234.10.
Expected Fragmentation Pattern:
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Loss of the MOM group (-CH₂OCH₃, 45 Da) to give a fragment at m/z 166.
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Loss of the ethanol side chain (-CH₂CH₂OH, 45 Da) or rearrangement and loss of ethylene glycol.
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Cleavage of the C-C bond of the ethyl side chain.
Applications in Research and Drug Development
The structural features of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol make it a valuable intermediate for the synthesis of a variety of complex molecules. Its relevance is underscored by the prevalence of the 2-(5-ethylpyridin-2-yl)ethanol scaffold in pharmaceuticals. For instance, this core is central to the structure of pioglitazone, an antidiabetic agent of the thiazolidinedione class.[1][2]
The presence of a protected secondary alcohol allows for selective chemical manipulations at other positions of the molecule before deprotection and further functionalization of the hydroxyl group. This enables the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies in drug discovery programs. Potential applications include the development of novel kinase inhibitors, receptor modulators, and other biologically active compounds.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol is not publicly available. Therefore, handling precautions should be based on the potential hazards associated with its structural components: pyridine derivatives and MOM-protected alcohols.
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]
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Inhalation: Pyridine derivatives can be harmful if inhaled. Avoid breathing vapors or mists.[4]
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Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.[3]
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Ingestion: May be harmful if swallowed.
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Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.[4]
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Special Precautions: The reagent used for MOM protection, methoxymethyl chloride (MOM-Cl), is a known carcinogen. Handle with extreme care and use appropriate engineering controls.
Conclusion
2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol is a strategically important building block for synthetic and medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthetic protocol, and predicted analytical data to aid researchers in its preparation and characterization. The versatility of this compound opens avenues for the exploration of novel chemical space in the pursuit of new therapeutic agents. As with any new compound, all synthetic and handling procedures should be conducted with due diligence and appropriate safety measures.
References
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Tre
- Pioglitazone - New Drug Approvals. (2014, October 11).
- Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005). 2-(5-ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 61(2), o492–o493.
- Novel process to prepare pioglitazone via several novel intermedi
- A process to prepare pioglitazone via several intermedi
- Process for preparing 4-(2-(2-pyridyl)ethoxy)
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